Chiral Purity and Enantiomeric Excess: (R)-Enantiomer vs. Racemic Mixture
The (R)-enantiomer (CAS 1607004-49-8) is offered with a certified purity of ≥95% and is specified as a single enantiomer, while the racemic mixture (CAS 1269529-72-7) contains both (R) and (S) enantiomers . The specific optical rotation for the pure (R)-enantiomer is a critical quality attribute, though the exact value is not publicly listed in the available datasheets [1]. In contrast, the racemate has a net optical rotation of zero. For applications requiring stereochemically pure intermediates, the (R)-enantiomer provides an assured chiral identity, eliminating the need for additional chiral separation steps and reducing the risk of introducing an undesired stereoisomer into a final pharmaceutical compound .
| Evidence Dimension | Stereochemical Purity and Identity |
|---|---|
| Target Compound Data | ≥95% purity, single (R)-enantiomer |
| Comparator Or Baseline | Racemic mixture (CAS 1269529-72-7): 95% purity, undefined enantiomeric ratio (50:50 by definition) |
| Quantified Difference | Target compound is a single enantiomer; racemate is a 1:1 mixture |
| Conditions | Vendor specifications from Sigma-Aldrich (racemic) and MolCore/CatoChem (chiral) |
Why This Matters
Procuring a defined enantiomer is critical for generating reproducible and interpretable SAR data in chiral drug discovery programs targeting stereospecific receptors like GPR40.
- [1] Cato Research Chemicals Inc. (n.d.). (2R)-2-[[4-(Trifluoromethyl)phenyl]methyl]butanoic acid. Product Data Sheet. Retrieved from https://en.cato-chem.com View Source
